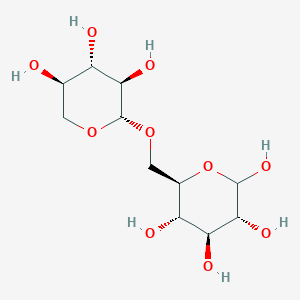
Chlorure de 3-carbamoyl-1-méthylpyridinium
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: TRIA-662 has been shown to have anti-inflammatory and antithrombotic properties, making it a subject of interest in biological research
Medicine: Clinical studies have investigated its effects on lipid metabolism, particularly in the regulation of serum triglycerides and high-density lipoprotein cholesterol levels
Industry: It is used in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
Target of Action
The primary target of 3-Carbamyl-1-methylpyridinium chloride, also known as 1-Methylnicotinamide chloride, is the endothelium . The endothelium is a thin membrane that lines the inside of the heart and blood vessels. It plays a crucial role in vascular biology, including the regulation of blood vessel tone and structure .
Mode of Action
1-Methylnicotinamide chloride interacts with its target, the endothelium, by enhancing the bioavailability of nitric oxide . Nitric oxide is a potent vasodilator that relaxes narrowed blood vessels, increasing oxygen and blood flow . This compound also reduces endothelial nitric oxide synthase (eNOS)-dependent oxidative stress .
Biochemical Pathways
The compound affects the prostacyclin (PGI2) pathway . Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. 1-Methylnicotinamide chloride significantly increases the production of prostacyclin, thereby promoting vasodilation and preventing thrombosis .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The action of 1-Methylnicotinamide chloride results in antithrombotic and anti-inflammatory effects . By enhancing nitric oxide bioavailability and prostacyclin production, it promotes vasodilation, inhibits platelet aggregation, and reduces inflammation .
Analyse Biochimique
Biochemical Properties
3-Carbamyl-1-methylpyridinium chloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of NAD (nicotinamide adenine dinucleotide), where NNMT catalyzes the methylation of nicotinamide using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide .
Cellular Effects
3-Carbamyl-1-methylpyridinium chloride has been shown to have antithrombotic and anti-inflammatory effects . It enhances tumor vasculature formation and markedly increases prostacyclin (PGI2) generation . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Carbamyl-1-methylpyridinium chloride involves direct action on the endothelium, with a vasorelaxing effect by enhancement of NO bioavailability and reduction of eNOS-dependent oxidative stress . It inhibits platelet-dependent thrombosis through a mechanism involving cyclooxygenase-2 and prostacyclin .
Temporal Effects in Laboratory Settings
It is known that this compound increases mitochondrial Complex I activity and increases cancer cell viability in SH-SY5Y neuroblastoma cells that do not produce NNMT .
Dosage Effects in Animal Models
The effects of 3-Carbamyl-1-methylpyridinium chloride vary with different dosages in animal models. Animal experiments with diabetic rats have shown that 1-methylnicotinamide has a positive effect on degenerative changes in the brain and cognitive performance can be thus longer maintained .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
TRIA-662 peut être synthétisé par méthylation de la nicotinamide. La réaction implique l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en présence d'une base comme l'hydroxyde de sodium. La réaction est généralement effectuée en milieu aqueux ou alcoolique à des températures élevées pour faciliter le processus de méthylation .
Méthodes de production industrielle
Dans les milieux industriels, la production de TRIA-662 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est souvent cristallisé et purifié par des techniques de recristallisation pour obtenir le composé souhaité sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
TRIA-662 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent le convertir en ses formes précurseurs.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe méthyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des amines ou des alcools .
Applications de la recherche scientifique
Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : TRIA-662 a montré des propriétés anti-inflammatoires et antithrombotiques, ce qui en fait un sujet d'intérêt dans la recherche biologique
Médecine : Des études cliniques ont étudié ses effets sur le métabolisme lipidique, en particulier sur la régulation des taux de triglycérides sériques et de cholestérol des lipoprotéines de haute densité
Industrie : Il est utilisé dans la formulation de certains produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés
Mécanisme d'action
TRIA-662 exerce ses effets par plusieurs mécanismes :
Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et réduit l'inflammation dans les cellules endothéliales
Régulation lipidique : Il module le métabolisme lipidique en influençant les taux de triglycérides et de cholestérol des lipoprotéines de haute densité dans le sang
Cibles moléculaires : TRIA-662 cible des enzymes et des récepteurs spécifiques impliqués dans ces voies, y compris les récepteurs de l'acide nicotinique et d'autres enzymes métaboliques
Comparaison Avec Des Composés Similaires
TRIA-662 est unique par rapport à d'autres composés similaires en raison de ses propriétés métaboliques et thérapeutiques spécifiques. Parmi les composés similaires, citons :
Nicotinamide : Un précurseur de TRIA-662, impliqué dans des voies métaboliques similaires.
Acide nicotinique : Un autre précurseur aux propriétés régulatrices des lipides.
1-méthylnicotinamide : Un composé étroitement apparenté aux activités biologiques similaires
TRIA-662 se distingue par ses effets spécifiques sur le métabolisme lipidique et l'inflammation, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
1-methylpyridin-1-ium-3-carboxamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVDQVQUNNBTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3106-60-3 (Parent) | |
| Record name | Trigonellamide chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-24-9, 1063-92-9 | |
| Record name | 1-Methylnicotinamide chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trigonellamide chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EINECS 213-901-0 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001063929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carbamyl-1-methylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Carbamyl-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Carbamyl-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Carbamyl-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIGONELLAMIDE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54XNJ1D5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
![[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B49679.png)




![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)


![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
